4-(benzyloxy)-N-phenylaniline
Overview
Description
4-(Benzyloxy)-N-phenylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a benzyloxy group attached to the para position of the aniline ring and a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-N-phenylaniline can be achieved through several methods. One common approach involves the reaction of 4-benzyloxyaniline with phenylboronic acid in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction typically requires a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion.
Another method involves the reduction of 4-(benzyloxy)nitrobenzene to 4-(benzyloxy)aniline, followed by N-phenylation using phenyl iodide and a suitable base . This method also requires a palladium catalyst and is carried out under similar conditions as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-N-phenylaniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, zinc or tin in dilute mineral acid.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Aniline derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-N-phenylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The benzyloxy and phenyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)benzyl chloride: Similar structure but with a chloride group instead of an aniline group.
4-(Benzyloxy)benzaldehyde: Contains an aldehyde group instead of an aniline group.
4-(Benzyloxy)-N-methylaniline: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
4-(Benzyloxy)-N-phenylaniline is unique due to the presence of both benzyloxy and phenyl groups, which confer specific electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-phenyl-4-phenylmethoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-3-7-16(8-4-1)15-21-19-13-11-18(12-14-19)20-17-9-5-2-6-10-17/h1-14,20H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNPCSKARBTURZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304473 | |
Record name | 4-(benzyloxy)-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40304473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60709-95-7 | |
Record name | NSC165865 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165865 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(benzyloxy)-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40304473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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